2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Catalog No.
S6906425
CAS No.
1516806-30-6
M.F
C7H2F4N2
M. Wt
190.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitril...

CAS Number

1516806-30-6

Product Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

InChI

InChI=1S/C7H2F4N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H

InChI Key

HEIUVFQQRBGAQI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C#N)F)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1C#N)F)C(F)(F)F
  • Medicinal Chemistry: Fluorine and trifluoromethyl groups are common functional groups found in many pharmaceuticals due to their impact on a molecule's properties (). Research efforts might explore this compound's potential for biological activity.
  • Material Science: Pyridine rings are found in various materials with interesting properties. The introduction of fluorine and trifluoromethyl groups can further modify these properties (). 2-F-5-(CF3)Pyridine-3-carbonitrile could be investigated for its suitability in material development.

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group, along with a cyano group at the 3-position. Its molecular formula is C6H3F4NC_6H_3F_4N, and it is recognized for its unique electronic properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development and biochemical studies .

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, expanding its utility in synthetic chemistry.

Compounds containing the trifluoromethylpyridine moiety, including 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile, exhibit significant biological activities. These activities are often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The unique physicochemical properties imparted by the fluorine atoms enhance their binding affinity and selectivity, making them valuable in the development of therapeutic agents.

The synthesis of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile typically involves:

  • Fluorination of Pyridine Derivatives: One common method includes reacting 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions.
  • Industrial Production Methods: Large-scale production often employs specialized fluorination processes to handle the reactive nature of fluorinating agents while optimizing yield and purity .

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile has diverse applications:

  • In Medicinal Chemistry: It serves as an intermediate in synthesizing drugs with potential antiviral and anticancer properties.
  • In Agrochemicals: It is used as a building block in developing new pesticides and herbicides.
  • In Material Science: Its unique properties make it suitable for producing specialty chemicals and advanced materials with specific functionalities due to the presence of fluorine atoms.

The mechanism of action for 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile largely involves its interactions with molecular targets. The enhanced lipophilicity due to fluorination allows for effective binding to proteins and enzymes, modulating their activity. Interaction studies have shown that this compound can influence various biochemical pathways, making it useful in enzyme inhibition studies and receptor binding assays.

Several compounds share structural similarities with 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridineContains bromine instead of cyano groupExhibits different reactivity patterns due to bromine
3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridineTrifluoromethoxy instead of trifluoromethylDifferent electronic properties affecting reactivity
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineChlorine atom substitution at the 3-positionVaries in biological activity compared to cyano derivatives

These compounds highlight the uniqueness of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile through variations in substituents that influence their chemical reactivity and biological activity. Each compound's distinct electronic characteristics contribute to its specific applications in research and industry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Exact Mass

190.01541072 g/mol

Monoisotopic Mass

190.01541072 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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